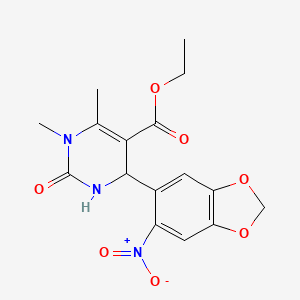
1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride, also known as A-967079, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is expressed on sensory neurons and is involved in pain perception and inflammation. A-967079 has been extensively studied for its potential use in the treatment of chronic pain and inflammatory disorders.
Mecanismo De Acción
1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride is a selective antagonist of the TRPV1 channel, which is involved in pain perception and inflammation. By blocking the activity of TRPV1, 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride reduces the transmission of pain signals and inflammation. TRPV1 is also involved in thermoregulation, and 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride has been shown to have a mild hypothermic effect in animal studies.
Biochemical and Physiological Effects:
1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride has been shown to be selective for the TRPV1 channel, with no significant activity against other ion channels or receptors. 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride has been shown to reduce pain in animal models of neuropathic pain, inflammatory pain, and osteoarthritis pain. 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and asthma. 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride has a mild hypothermic effect in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The selective activity of 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride for the TRPV1 channel makes it a useful tool for studying the role of TRPV1 in pain perception and inflammation. However, the limitations of 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride include its relatively low potency and selectivity compared to other TRPV1 antagonists. Additionally, 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride has a relatively short half-life in vivo, which may limit its usefulness in chronic pain models.
Direcciones Futuras
For research on 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride include the development of more potent and selective TRPV1 antagonists for the treatment of chronic pain and inflammatory disorders. Additionally, the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism, should be further explored. Finally, the potential use of TRPV1 antagonists in combination with other analgesic and anti-inflammatory agents should be investigated.
Métodos De Síntesis
The synthesis of 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride involves several steps, including the reaction of 2-adamantanone with mesityl oxide to form 1-(2-adamantyl)-2-mesitylethanol. This intermediate is then reacted with piperidine and treated with hydrochloric acid to form the final product, 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride.
Aplicaciones Científicas De Investigación
1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride has been studied extensively for its potential use in the treatment of chronic pain and inflammatory disorders. In preclinical studies, 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and osteoarthritis pain. 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and asthma.
Propiedades
IUPAC Name |
1-(2-adamantyl)-N-(2,4,6-trimethylphenyl)piperidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O.ClH/c1-15-8-16(2)23(17(3)9-15)26-25(28)22-6-4-5-7-27(22)24-20-11-18-10-19(13-20)14-21(24)12-18;/h8-9,18-22,24H,4-7,10-14H2,1-3H3,(H,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFNJZDTUZLMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCCN2C3C4CC5CC(C4)CC3C5)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
465537-52-4 |
Source


|
| Record name | 1-(2-ADAMANTYL)-N-MESITYL-2-PIPERIDINECARBOXAMIDE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R*,6S*)-4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B5177809.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate](/img/structure/B5177825.png)
![4-[6-(2-fluorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5177829.png)
![N-(4-fluorophenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5177830.png)

![3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5177838.png)
![2-(4-{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-1-piperazinyl)ethanol](/img/structure/B5177839.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5177845.png)

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5177861.png)

![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5177886.png)
![5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5177896.png)